Visible-light-induced thiotrifluoromethylation of terminal alkenes with sodium triflinate and benzenesulfonothioates†
Chemical Communications Pub Date: 2017-07-07 DOI: 10.1039/C7CC03520A
Abstract
An unconventional reductive quenching cycle was developed to realize the visible-light-induced thiotrifluoromethylation of terminal alkenes. CF3SO2Na was used as an easy to handle CF3 radical source to afford the desired products in moderate to good yields. Mild reaction conditions and a broad substrate scope feature in this transformation.
Recommended Literature
- [1] XLIII.—On berberine—contributions to its history and revision of its formula
- [2] Thin-film microfabricated nanofluidic arrays for size-selective protein fractionation†
- [3] Water–gas shift reaction co-catalyzed by polyoxometalate (POM)–gold composites: the “magic” role of POMs†
- [4] The precise synthesis of twin-born Fe3O4/FeS/carbon nanosheets for high-rate lithium-ion batteries†
- [5] Electrocatalytic hydrogen evolution by robust square planar nickel complexes in an S2P2 coordination environment†
- [6] Patterned growth of luminescent metal–organic framework films: a versatile electrochemically-assisted microwave deposition method†
- [7] Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines†
- [8] Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation†
- [9] Assembly of emulsion droplets into fibers by microfluidic wet spinning†
- [10] IV.—Tesla-luminescence spectra. Part VI. Some amino-derivatives
Journal Nameļ¼Chemical Communications
Research Products
-
CAS no.: 17117-21-4
-
CAS no.: 19455-20-0